[(1Z)-2-bromo-2-fluoroethenyl]benzene

Catalog No.
S6450627
CAS No.
88410-05-3
M.F
C8H6BrF
M. Wt
201
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1Z)-2-bromo-2-fluoroethenyl]benzene

CAS Number

88410-05-3

Product Name

[(1Z)-2-bromo-2-fluoroethenyl]benzene

Molecular Formula

C8H6BrF

Molecular Weight

201

[(1Z)-2-bromo-2-fluoroethenyl]benzene is a halogenated organic compound characterized by the presence of both bromine and fluorine substituents on a vinyl group attached to a benzene ring. Its molecular formula is C9_9H7_7BrF, and it features a double bond between the carbon atoms in the ethenyl group, which contributes to its reactivity. The compound's structure can be represented as follows:

  • Chemical Structure:
    • SMILES: C=CC(Br)C1=CC=CC=C1F
    • InChI: InChI=1S/C9H7BrF/c1-6(10)9-5-3-2-4-8(9)7(11)12/h2-5H,1H3

This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

Typical of alkenes and halogenated compounds. Key reactions include:

  • Electrophilic Addition: The double bond can react with electrophiles, leading to the addition of various groups across the double bond.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Polymerization: Under certain conditions, this compound can polymerize to form larger macromolecules.

Research indicates that halogenated compounds like [(1Z)-2-bromo-2-fluoroethenyl]benzene may exhibit biological activity, particularly in the context of medicinal chemistry. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity. Preliminary studies suggest potential applications as:

  • Antimicrobial Agents: Some halogenated compounds have shown efficacy against various bacterial strains.
  • Anticancer Agents: Fluorinated derivatives often exhibit improved potency in targeting cancer cells.

Further investigation is required to fully elucidate the biological mechanisms and therapeutic potential of [(1Z)-2-bromo-2-fluoroethenyl]benzene.

The synthesis of [(1Z)-2-bromo-2-fluoroethenyl]benzene can be achieved through several methodologies:

  • Halogenation of Vinyl Compounds: Starting from a suitable vinyl precursor, bromination and fluorination can be performed sequentially or simultaneously using halogenating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allows for the introduction of bromine and fluorine onto aromatic systems.
  • Dehydrohalogenation: This method involves the removal of hydrogen halides from bromo-fluorinated alkyl compounds to yield the desired vinyl product.

[(1Z)-2-bromo-2-fluoroethenyl]benzene has potential applications in various fields:

  • Material Science: As a building block for synthesizing advanced materials such as liquid crystals or polymers.
  • Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their unique biological properties.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides that leverage its reactivity.

Interaction studies involving [(1Z)-2-bromo-2-fluoroethenyl]benzene focus on its reactivity with biological macromolecules and other small molecules. Investigations into its interaction with enzymes or receptors could reveal insights into its pharmacological profiles. Additionally, studies examining its environmental interactions are crucial for assessing its safety and efficacy as an agricultural chemical.

Several compounds share structural similarities with [(1Z)-2-bromo-2-fluoroethenyl]benzene, including:

Compound NameStructureKey Features
4-Bromo-2-fluoroanisoleC9_9H8_8BrFUsed in organic synthesis; exhibits similar reactivity.
1-Bromo-2-fluorobenzeneC6_6H4_4BrFKnown for electrophilic aromatic substitution reactions.
3-Bromo-4-fluorotolueneC7_7H6_6BrFDisplays antimicrobial properties; used in pharmaceuticals.

Uniqueness

[(1Z)-2-bromo-2-fluoroethenyl]benzene stands out due to its dual halogen substituents on an ethenyl group, which enhances its reactivity compared to other similar compounds. This unique structure allows for diverse synthetic pathways and potential applications that may not be available with other halogenated derivatives.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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